Cas no 202476-26-4 (5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride)

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
- 1H-Pyrazole-4-carbonylchloride, 5-fluoro-1,3-dimethyl-
- 5-fluoro-1,3-dimethylpyrazole-4-carbonyl chloride
- JKSOKTDAASTKIR-UHFFFAOYSA-N
- AKOS022182013
- DTXSID40446367
- 1H-Pyrazole-4-carbonyl chloride, 5-fluoro-1,3-dimethyl- (9CI)
- 5-fluoro-1, 3-dimethylpyrazole-4-carbonyl chloride
- 202476-26-4
- EN300-232885
- 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonylchloride
- SCHEMBL221831
- 1H-PYRAZOLE-4-CARBONYL CHLORIDE, 5-FLUORO-1,3-DIMETHYL-
-
- MDL: MFCD13173919
- インチ: InChI=1S/C6H6ClFN2O/c1-3-4(5(7)11)6(8)10(2)9-3/h1-2H3
- InChIKey: JKSOKTDAASTKIR-UHFFFAOYSA-N
- SMILES: FC1N(C)N=C(C)C=1C(Cl)=O
計算された属性
- 精确分子量: 176.01538
- 同位素质量: 176.0152687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 178
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 34.9Ų
じっけんとくせい
- PSA: 34.89
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB502668-250 mg |
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride |
202476-26-4 | 250MG |
€650.70 | 2022-03-01 | ||
Enamine | EN300-232885-0.05g |
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride |
202476-26-4 | 95% | 0.05g |
$1212.0 | 2024-06-19 | |
Enamine | EN300-232885-0.5g |
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride |
202476-26-4 | 95% | 0.5g |
$1385.0 | 2024-06-19 | |
Enamine | EN300-232885-1g |
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride |
202476-26-4 | 1g |
$1442.0 | 2023-09-15 | ||
A2B Chem LLC | AB03821-5g |
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride |
202476-26-4 | 5g |
$3371.00 | 2024-04-20 | ||
Enamine | EN300-232885-2.5g |
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride |
202476-26-4 | 95% | 2.5g |
$2828.0 | 2024-06-19 | |
Enamine | EN300-232885-5.0g |
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride |
202476-26-4 | 95% | 5.0g |
$4184.0 | 2024-06-19 | |
Chemenu | CM374438-1g |
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride |
202476-26-4 | 95%+ | 1g |
$782 | 2023-01-03 | |
Enamine | EN300-232885-10.0g |
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride |
202476-26-4 | 95% | 10.0g |
$6205.0 | 2024-06-19 | |
Ambeed | A631705-1g |
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride |
202476-26-4 | 95+% | 1g |
$790.0 | 2024-08-03 |
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chlorideに関する追加情報
Introduction to 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (CAS No. 202476-26-4)
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 202476-26-4, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a fluoro substituent and a carbonyl chloride functional group, make it a versatile building block for the development of novel therapeutic agents.
The fluoro group in 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride introduces specific electronic and steric properties to the molecule, which can influence its pharmacokinetic behavior and binding affinity to biological targets. Fluorinated compounds are widely recognized for their ability to enhance metabolic stability, improve lipophilicity, and modulate receptor interactions. These attributes have made fluorine-containing molecules indispensable in modern drug design, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
The carbonyl chloride moiety in this compound is particularly noteworthy for its reactivity. Carbonyl chlorides are known for their ability to participate in nucleophilic substitution reactions, making them valuable tools in organic synthesis. Specifically, they can be used to introduce acyl groups into various substrates, facilitating the construction of more complex molecular architectures. This reactivity has been leveraged in the synthesis of peptidomimetics, heterocyclic compounds, and other pharmacologically relevant molecules.
In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of heterocyclic compounds. 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride has emerged as a key intermediate in several innovative synthetic strategies. For instance, its application in cross-coupling reactions has enabled the preparation of novel fluorinated pyrazole derivatives with enhanced biological activity. These derivatives have shown promise in preclinical studies as potential treatments for various diseases.
One notable area of research involves the use of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the development of antiviral agents. The fluoro substituent can improve the resistance of antiviral drugs to enzymatic degradation, thereby extending their therapeutic window. Additionally, the carbonyl chloride group allows for further derivatization, enabling the creation of molecules with tailored pharmacological properties. Recent studies have demonstrated the efficacy of fluorinated pyrazoles in inhibiting viral proteases and polymerases, highlighting their potential as antiviral therapeutics.
Another promising application of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is in the field of anticancer research. Pyrazole derivatives have been extensively studied for their ability to interfere with key cellular processes involved in cancer progression. The introduction of a fluoro group can enhance binding affinity to target proteins and improve drug delivery systems. Several preclinical studies have reported promising results from fluorinated pyrazoles targeting pathways such as angiogenesis and cell proliferation. The versatility of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride makes it a valuable scaffold for developing next-generation anticancer agents.
The compound's utility extends beyond pharmaceutical applications. It has also found use in materials science and agrochemicals due to its ability to serve as a precursor for synthesizing functionalized polymers and pesticides. The fluoro group imparts unique properties such as hydrophobicity and chemical stability, making these materials suitable for specialized applications.
In conclusion,5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (CAS No. 202476-26-4) is a multifaceted compound with significant potential in various scientific domains. Its structural features enable diverse chemical transformations and biological activities, making it an indispensable tool for researchers aiming to develop innovative therapeutic solutions. As our understanding of molecular interactions continues to evolve,5-fluoro and carbonyl chloride-containing compounds are poised to play an increasingly pivotal role in advancing chemical biology and drug discovery.
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